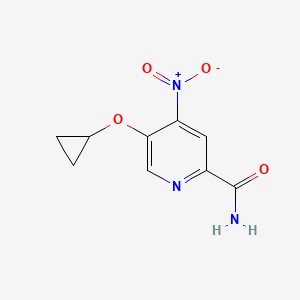
5-Cyclopropoxy-4-nitropicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-4-nitropicolinamide is a chemical compound with the molecular formula C9H9N3O4 and a molecular weight of 223.19 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a nitro group attached to a picolinamide backbone. It is primarily used in research and development settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-nitropicolinamide typically involves the reaction of 4-nitropicolinic acid with cyclopropanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-Nitropicolinic acid} + \text{Cyclopropanol} \rightarrow \text{this compound} ]
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-4-nitropicolinamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The cyclopropoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-cyclopropoxy-4-aminopicolinamide .
Scientific Research Applications
5-Cyclopropoxy-4-nitropicolinamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-nitropicolinamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyclopropoxy group can influence the compound’s binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-N-methyl-4-nitropicolinamide: Similar in structure but with a methyl group attached to the nitrogen atom.
4-Cyclopropoxy-5-nitropicolinamide: Similar structure with the positions of the nitro and cyclopropoxy groups swapped.
Uniqueness
5-Cyclopropoxy-4-nitropicolinamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9N3O4 |
|---|---|
Molecular Weight |
223.19 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-nitropyridine-2-carboxamide |
InChI |
InChI=1S/C9H9N3O4/c10-9(13)6-3-7(12(14)15)8(4-11-6)16-5-1-2-5/h3-5H,1-2H2,(H2,10,13) |
InChI Key |
VDDBWIJLONDWRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=C(C=C2[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















